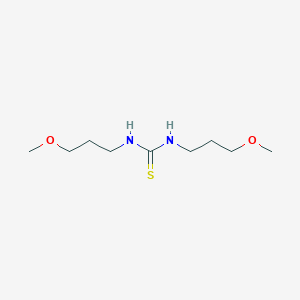
N,N'-Bis(3-methoxypropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-methoxypropyl)thiourea is an organosulfur compound with the chemical formula C9H20N2O2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methoxypropyl)thiourea typically involves the reaction of 3-methoxypropylamine with thiophosgene or isothiocyanates. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
3-methoxypropylamine+thiophosgene→N,N’-Bis(3-methoxypropyl)thiourea
Alternatively, the compound can be synthesized by reacting 3-methoxypropylamine with carbon disulfide and an alkylating agent in the presence of a base.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-methoxypropyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles such as amines, alcohols, and thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted thioureas.
Scientific Research Applications
N,N’-Bis(3-methoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-methoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This compound can act as a chelating agent, binding to metal ions through its sulfur and nitrogen atoms. The formation of these complexes can influence various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-phenylpropyl)thiourea
- N,N’-Bis(3-chloropropyl)thiourea
- N,N’-Bis(3-ethylpropyl)thiourea
Uniqueness
N,N’-Bis(3-methoxypropyl)thiourea is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The methoxy groups also contribute to the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Properties
CAS No. |
18864-60-3 |
|---|---|
Molecular Formula |
C9H20N2O2S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1,3-bis(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C9H20N2O2S/c1-12-7-3-5-10-9(14)11-6-4-8-13-2/h3-8H2,1-2H3,(H2,10,11,14) |
InChI Key |
ICISVVIPEQOSIN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
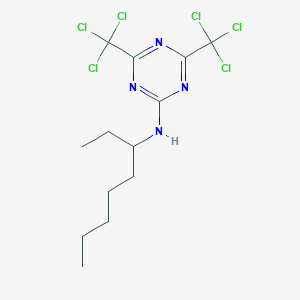
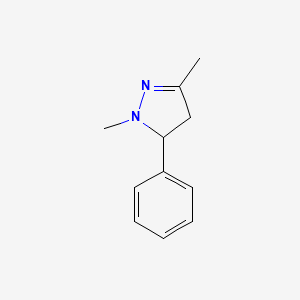
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
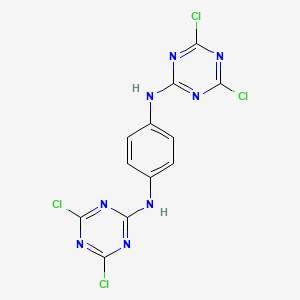
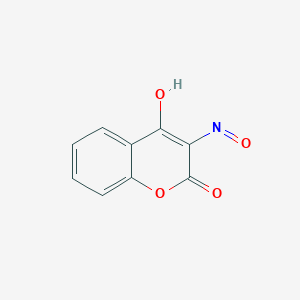
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

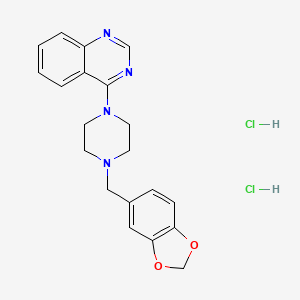
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
